molecular formula C14H16BrNO2 B3060809 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol CAS No. 884497-66-9

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol

Cat. No.: B3060809
CAS No.: 884497-66-9
M. Wt: 310.19 g/mol
InChI Key: QYNCHTUAIQQTHU-UHFFFAOYSA-N
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Description

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol is a chemical compound with the molecular formula C14H16BrNO2 It is characterized by the presence of a brominated naphthalene ring, an ethoxy group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 1-position, forming 1-bromo-2-naphthol.

    Etherification: The 1-bromo-2-naphthol is then reacted with ethylene oxide under basic conditions to form 2-[(1-bromo-2-naphthyl)oxy]ethanol.

    Amination: Finally, the 2-[(1-bromo-2-naphthyl)oxy]ethanol is treated with ethylenediamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group in the ethanol moiety can be oxidized to a carbonyl group or reduced to a methylene group.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include azido or thiol derivatives of the naphthalene ring.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol involves its interaction with specific molecular targets. The bromine atom and the aminoethanol moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(1-Chloro-2-naphthyl)oxy]ethyl}amino)ethanol
  • 2-({2-[(1-Iodo-2-naphthyl)oxy]ethyl}amino)ethanol
  • 2-({2-[(1-Fluoro-2-naphthyl)oxy]ethyl}amino)ethanol

Uniqueness

2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2-[2-(1-bromonaphthalen-2-yl)oxyethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-14-12-4-2-1-3-11(12)5-6-13(14)18-10-8-16-7-9-17/h1-6,16-17H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNCHTUAIQQTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366154
Record name 2-({2-[(1-Bromonaphthalen-2-yl)oxy]ethyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-66-9
Record name 2-[[2-[(1-Bromo-2-naphthalenyl)oxy]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({2-[(1-Bromonaphthalen-2-yl)oxy]ethyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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